molecular formula C10H15N B6595802 DL-Methamphetamine CAS No. 7632-10-2

DL-Methamphetamine

Cat. No.: B6595802
CAS No.: 7632-10-2
M. Wt: 149.23 g/mol
InChI Key: MYWUZJCMWCOHBA-VIFPVBQESA-N
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Description

DL-Methamphetamine is a racemic mixture of dextro-(D) and levo-(L) methamphetamine enantiomers. Chemically, it is designated as (±)-methamphetamine hydrochloride (C₁₀H₁₅N·HCl), with a molecular weight of 185.7 g/mol. It is sparingly soluble in water but dissolves in organic solvents like ethanol (20 mg/mL) and DMSO (5 mg/mL) .

It is primarily utilized in forensic and research contexts, such as studying neurotoxicity, addiction mechanisms, and analytical method development .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing metamfetamine, with two primary routes being the most common:

Industrial Production Methods

Industrial production of metamfetamine often involves large-scale synthesis using the P2P method due to its scalability. The process includes the catalytic reduction of the intermediate formed between P2P and methylamine. This method is more suitable for industrial-scale laboratories and is commonly used in countries like the Netherlands and Belgium .

Chemical Reactions Analysis

Types of Reactions

Metamfetamine undergoes various chemical reactions, including:

    Oxidation: Metamfetamine can be oxidized to form compounds such as norephedrine and phenylacetone.

    Reduction: The reduction of ephedrine or pseudoephedrine to metamfetamine is a common synthetic route.

    Substitution: Metamfetamine can undergo substitution reactions, particularly at the nitrogen atom, to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, red phosphorus with iodine, or aluminum amalgam are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl halides.

Major Products Formed

    Oxidation: Norephedrine, phenylacetone.

    Reduction: Metamfetamine from ephedrine or pseudoephedrine.

    Substitution: Various N-substituted derivatives of metamfetamine.

Scientific Research Applications

Treatment of ADHD

DL-Methamphetamine is primarily known for its use in treating Attention Deficit Hyperactivity Disorder (ADHD). The FDA-approved formulation, methamphetamine hydrochloride (marketed as Desoxyn ), is prescribed for ADHD in both adults and children over six years old. The typical dosage starts at 5-10 mg/day, with potential increases based on clinical response, usually not exceeding 25 mg/day .

Off-Label Uses

Beyond ADHD, this compound is sometimes prescribed off-label for:

  • Obesity : It helps suppress appetite.
  • Narcolepsy : It aids in managing excessive daytime sleepiness.
  • Idiopathic Hypersomnia : It addresses chronic sleepiness without a known cause .

Regulatory Status

Due to its high potential for misuse and addiction, this compound is classified as a Schedule II controlled substance in the United States. This classification necessitates stringent regulations surrounding its prescription and distribution .

Pharmacokinetics Studies

Research has extensively examined the pharmacokinetics of this compound, particularly focusing on its effects on neurotransmitter release. A study involving primates demonstrated that d-methamphetamine significantly elevates dopamine levels compared to l-methamphetamine, indicating a stronger stimulant effect associated with the d-enantiomer .

Key Findings from Pharmacokinetic Studies:

  • Dopamine Release : D-methamphetamine elevates dopamine levels by approximately 650% at a dose of 2 mg/kg in animal models.
  • Brain Uptake : Studies using PET imaging have shown that d-methamphetamine has higher brain uptake compared to its l-counterpart, which correlates with its abuse potential .

Neuroimaging Studies

Neuroimaging studies have revealed neurodegenerative changes in chronic users of methamphetamine. Magnetic resonance imaging (MRI) has documented adverse neuroplastic changes, suggesting long-term impacts on brain structure and function due to methamphetamine abuse .

Driving Performance Studies

A recent study evaluated the impact of this compound on simulated driving performance. The findings indicated that there were no significant impairments in driving abilities when subjects were administered the drug, suggesting that while it is a potent stimulant, it may not adversely affect specific psychomotor skills under controlled conditions .

Comparative Analysis of Enantiomers

The following table summarizes the differences between the enantiomers of methamphetamine:

PropertyDextromethamphetamine (d)Levomethamphetamine (l)
Potency HigherLower
Dopamine Release SignificantMinimal
Abuse Potential HighLow
Medical Use ADHD treatmentLimited

Mechanism of Action

Metamfetamine exerts its effects by entering the brain and triggering the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, energy, and euphoria .

Comparison with Similar Compounds

Chemical Structure and Isomerism

DL-Methamphetamine differs from related compounds through its N-methyl group, enhancing lipophilicity and central nervous system (CNS) penetration. Key structural comparisons include:

Compound Chemical Formula Key Structural Features Isomer Activity
This compound C₁₀H₁₅N·HCl N-methyl group D-isomer >> L-isomer
DL-Amphetamine C₉H₁₃N·HCl Lacks N-methyl group Both isomers active
MDMA C₁₁H₁₅NO₂ Methylenedioxy ring substituent Racemic; mixed serotonergic
Ketamine C₁₃H₁₆ClNO Cyclohexanone ring; arylcyclohexylamine S-isomer anesthetic

Pharmacological Activity and Mechanisms

This compound primarily increases dopamine and norepinephrine release via transporter reversal, whereas MDMA preferentially releases serotonin. Ketamine, a dissociative anesthetic, acts via NMDA receptor antagonism.

Compound Primary Neurotransmitter Targets Therapeutic Use Abuse Potential
This compound Dopamine, Norepinephrine Research/Forensic High
DL-Amphetamine Dopamine, Norepinephrine ADHD, Narcolepsy Moderate
MDMA Serotonin, Dopamine None (Illicit) High
Ketamine Glutamate (NMDA antagonism) Anesthesia, Depression Moderate

Analytical Methods and Detection

Chiral separation techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and dispersive liquid-liquid microextraction (DLLME) combined with capillary electrophoresis (CE), are critical for differentiating enantiomers.

Compound Common Analytical Techniques Limit of Detection (LOD) Chiral Separation Method
This compound LC-MS/MS, DLLME-CE-UV 0.05–0.20 μg/L β-cyclodextrin in CE buffer
MDMA DLLME-CE-UV, GC-MS 0.05–0.20 μg/L β-cyclodextrin in CE buffer
DL-Amphetamine LC-MS/MS, HPLC Not specified Chiral columns

Legal and Therapeutic Status

This compound’s Schedule II classification contrasts with MDMA’s Schedule I status (U.S.), reflecting differences in accepted medical use. DL-Amphetamine remains Schedule II but is approved for ADHD and narcolepsy .

Biological Activity

DL-Methamphetamine, a racemic mixture of both the dextro (d-) and levo (l-) enantiomers, is a potent central nervous system stimulant. Its biological activity has been extensively studied, revealing significant differences in the pharmacological effects of its enantiomers, as well as their metabolic pathways and neurotoxic potential. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics refers to the effects of the drug on biological systems, while pharmacokinetics describes how the body affects a drug through absorption, distribution, metabolism, and excretion.

Enantiomeric Differences

  • Dextro-Methamphetamine (d-Methamphetamine) :
    • Exhibits greater potency in stimulating the central nervous system compared to l-methamphetamine.
    • Induces significant increases in locomotor activity and stereotyped behaviors in animal models at lower doses (1-3 mg/kg) compared to l-methamphetamine, which does not significantly affect locomotor activity even at higher doses (10 mg/kg) .
    • Demonstrates higher plasma concentrations and striatal uptake than l-methamphetamine, indicating more effective central nervous system penetration .
  • Levo-Methamphetamine (l-Methamphetamine) :
    • Generally considered less potent with reduced psychostimulant effects.
    • At doses that do not induce significant behavioral changes, it can still achieve higher plasma concentrations than d-methamphetamine .

Case Study: Neuroimaging Studies

A randomized controlled trial assessed the effects of this compound on brain function using positron emission tomography (PET) and functional magnetic resonance imaging (fMRI). The study found that:

  • At therapeutic doses, this compound did not significantly alter dopamine transporter (DAT) occupancy compared to placebo .
  • The urinary concentration of this compound was within regulatory limits but did not correlate with increased DAT occupancy, suggesting a complex interaction between dosage and pharmacological effect .

Study on Driving Performance

Research examining the impact of this compound on simulated driving performance indicated no significant impairment in cognitive or motor functions among participants . This finding suggests that while methamphetamine can enhance alertness, it may not universally affect all aspects of psychomotor performance.

Molecular Mechanisms

The biological activity of this compound is mediated through various molecular mechanisms:

  • Neurotransmitter Release :
    • Methamphetamine promotes the release of dopamine, norepinephrine, and serotonin in the brain. The d-enantiomer is particularly effective at increasing dopamine levels in the striatum, which correlates with its stimulant effects .
  • Neurotoxicity :
    • Studies have shown that methamphetamine exposure can lead to oxidative stress and mitochondrial dysfunction in neurons. Binge administration has been linked to significant alterations in gene expression related to neuronal health and plasticity .
    • A total of 2,254 differentially expressed genes were identified following methamphetamine exposure in various brain regions, indicating a region-specific response that could underlie its neurotoxic effects .

Summary Table: Biological Activity of this compound

Parameter Dextro-Methamphetamine (d-METH) Levo-Methamphetamine (l-METH)
Potency HighLow
Locomotor Activity Significant increaseMinimal effect
Plasma Concentration Higher at lower dosesHigher at non-active doses
Neurotransmitter Effects Strong dopamine releaseWeaker effects
Neurotoxicity Significant changes in gene expressionLesser impact

Q & A

Basic Research Questions

Q. What are the key considerations for distinguishing DL-methamphetamine enantiomers in analytical workflows?

this compound is a racemic mixture of D- and L-enantiomers, which exhibit distinct pharmacological properties. Chiral separation techniques, such as hollow fiber liquid-phase microextraction (DLLME) coupled with capillary electrophoresis (CE) and UV detection, are critical for isolating enantiomers . Method validation should include precision testing (relative standard deviation <8%) and solvent optimization (e.g., chloroform/isopropyl alcohol for extraction) to ensure reproducibility . Failure to resolve enantiomers can lead to misinterpretation of neuropharmacological data, as the D-isomer is significantly more potent in CNS stimulation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Strict adherence to OSHA and HPR Schedule 1 guidelines is mandatory. Key precautions include:

  • Use of PPE (nitrile gloves, lab coats, face shields) to prevent dermal/ocular exposure .
  • Grounding equipment to avoid static discharge, as the compound is flammable .
  • Storage at -20°C in airtight containers to prevent degradation .
  • Immediate decontamination of spills using inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize chiral separation methods for this compound in complex matrices (e.g., biological samples)?

Advanced workflows involve:

  • Dispersive liquid-liquid microextraction (DLLME) with chloroform/isopropyl alcohol to pre-conjugate analytes .
  • Coupling with chiral stationary phases (CSPs) in HPLC, such as cyclodextrin-based columns, to enhance enantiomeric resolution .
  • Validation via spike-and-recovery experiments in matrices like plasma or urine, ensuring >90% recovery and <10% inter-day variability .

Q. What methodologies validate the purity of this compound for regulatory submissions (e.g., ANDA)?

Compliance with ICH Q2(R1) guidelines requires:

  • HPLC-UV/HRMS for identity confirmation (m/z 149.0953 for the free base) and impurity profiling .
  • Batch-specific certificates of analysis (CoA) documenting ≥98% purity (as HCl salt) and residual solvent limits .
  • Forced degradation studies (e.g., thermal, oxidative stress) to assess stability under accelerated conditions .

Q. How do researchers reconcile discrepancies in potency data across studies on this compound?

Contradictions often arise from:

  • Enantiomeric ratio variability : Commercial batches may deviate from the 1:1 D:L ratio, altering potency .
  • Storage-induced degradation : Hydrolysis under humid conditions can reduce active D-methamphetamine content, necessitating stability-indicating assays .
  • Bioanalytical method differences : Cross-validate studies using harmonized protocols (e.g., SAMHSA guidelines for urine testing) .

Q. What strategies improve synthesis route efficiency for this compound in controlled research?

Leverage patent databases (e.g., MDL Patent Chemistry Database ) to identify:

  • Alternative precursors (e.g., reductive amination of phenylacetone with methylamine) .
  • Catalytic optimization (e.g., Pd/C for hydrogenation) to reduce racemization .
  • Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) to minimize hazardous waste .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s stability in solution?

  • Hypothesis : Degradation rates vary due to pH, temperature, or light exposure.
  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare results to PubChem data (exact mass 149.12000) .
  • Resolution : If discrepancies persist, validate storage conditions using NIST-traceable reference standards .

Q. Tables for Key Data

Parameter Specification Reference
Molecular Weight (HCl salt)185.7 g/mol
Purity (HPLC-UV)≥98% (batch-specific CoA required)
Chiral Separation RSD<8% (DLLME-CE method)
Storage Stability≥3 years at -20°C in sealed containers

Properties

IUPAC Name

(2S)-N-methyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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InChI Key

MYWUZJCMWCOHBA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

CC(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C10H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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DSSTOX Substance ID

DTXSID8037128
Record name Methamphetamine
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Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Physical Description

Solid
Record name Methamphetamine
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Boiling Point

212 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-344
Record name d-METHAMPHETAMINE
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Flash Point

9.7 °C (49.5 °F) - closed cup
Details Sigma-Aldrich; Material Safety Data Sheet for S(+)-Methamphetamine solution, Product Number: M-020, Version 5.3 (Revision Date 08/15/2014). Available from, as of November 24, 2015: https://www.sigmaaldrich.com/safety-center.html
Record name d-METHAMPHETAMINE
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Solubility

In water, 0.5 g/mL, Soluble in ethanol, diethyl ether, Miscible with chloroform, 9.28e-01 g/L
Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365
Record name d-METHAMPHETAMINE
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Details Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 365
Record name Methamphetamine
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Mechanism of Action

Methamphetamine enters the brain and triggers a cascading release of norepinephrine, dopamine and serotonin. To a lesser extent methamphetamine acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monamine oxidase inhibitor (MAOI). The mechanism of action involved in producing the beneficial behavioral changes seen in hyperkinetic children receiving methamphetamine is unknown., Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especialy norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase. The toxic effects of methamphetamine on dopamine and serotonergic neurons have recently been linked to the endogenous formation of c-hydroxy dopamine and 5, 7 dihydrotryptamine, respectively. The ability of methamphetamine to both release dopamine and serotonin as well as to inhibit monoamine oxidase activity leads to the non-enzymatic oxidation of dopamine and serotonin. Methamphetamine induced neuronal damage is mediated by the production of free radicals. This drug causes a long lasting depletion of dopamine and serotonin in the striatum and that pre-treatment alteration of this effect by four different antioxidants, as well as an inhibitor of superoxidase dismutase, indicate that oxygen free radicals have a role in methamphetamine induced neurotoxicity.
Details International Programme on Chemical Safety; Poisons Information Monograph: Methamphetamine (PIM 334) (1998) Available from, as of December 6, 2005: https://www.inchem.org/pages/pims.html
Record name Metamfetamine
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Details International Programme on Chemical Safety; Poisons Information Monograph: Methamphetamine (PIM 334) (1998) Available from, as of December 6, 2005: https://www.inchem.org/pages/pims.html
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Impurities

Analysis of illicit preparations of methamphetamine ... revealed presence of significant quantities of zinc and minor amount of titantium.
Details PMID:956745, Lomonte JN et al; J Forensic Sci 21 (3): 575-82 (1976)
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Color/Form

Clear, colorless liquid, White crystalline powder

CAS No.

537-46-2
Record name Methamphetamine
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Melting Point

170-2 °C
Details Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. 3: 185 (1978)
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Retrosynthesis Analysis

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